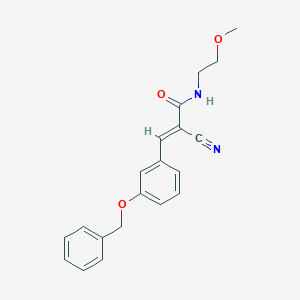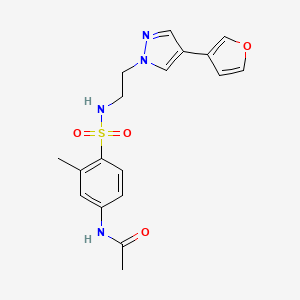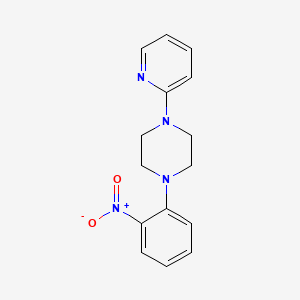
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide, also known as CEP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of propenamides and has been found to exhibit promising biological activity.
Wirkmechanismus
The exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide exerts its biological activity by modulating the activity of various signaling pathways involved in inflammation, apoptosis, and fibrosis. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to activate the p38 MAPK signaling pathway, which plays a crucial role in the induction of apoptosis. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the TGF-β signaling pathway, which is a key regulator of fibrosis.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the proliferation of fibroblasts, which play a key role in the development of fibrosis in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been found to exhibit promising biological activity in various disease conditions. However, there are also some limitations associated with (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide. The exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide is not fully understood, which makes it challenging to design experiments to study its biological activity. In addition, the toxicity of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has not been fully evaluated, which makes it important to use caution when working with this compound.
Zukünftige Richtungen
There are several future directions for research on (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide. One possible direction is to investigate the potential therapeutic applications of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide in various disease conditions such as inflammatory diseases, cancer, and fibrosis. Another possible direction is to elucidate the exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide and identify the signaling pathways involved in its biological activity. Furthermore, it is important to evaluate the toxicity of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide and determine the safe dosage for its use in humans. Overall, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has significant potential for therapeutic applications and warrants further investigation.
Synthesemethoden
The synthesis of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide involves the reaction of 3-(3-phenylmethoxyphenyl)prop-2-enenitrile with 2-methoxyethylamine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 60°C for 24 hours, resulting in the formation of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide as a yellow solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic activity. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the proliferation of fibroblasts, which play a key role in the development of fibrosis in various organs.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-11-10-22-20(23)18(14-21)12-17-8-5-9-19(13-17)25-15-16-6-3-2-4-7-16/h2-9,12-13H,10-11,15H2,1H3,(H,22,23)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWROTYNLWZDA-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-Dimethoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2425304.png)



![1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2425310.png)
![N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425311.png)
![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2425312.png)
![6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2425313.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2425316.png)
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2425318.png)

![2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2425323.png)
![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)